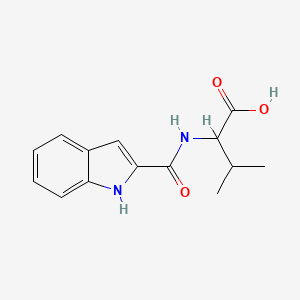

N-(1H-indol-2-ylcarbonyl)valine

Description

Contextualization within Indole-Based Chemical Scaffolds

The indole (B1671886) ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry, often referred to as a "privileged scaffold." This designation stems from its recurrence in a multitude of natural products and synthetic pharmaceuticals, demonstrating its ability to interact with a wide range of biological targets. The structural versatility of the indole nucleus allows for the introduction of various substituents, which can significantly modulate the biological activity of the resulting compounds.

Indole derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects. The indole scaffold's ability to mimic the structure of endogenous molecules, such as tryptophan, enables it to engage in crucial molecular interactions with proteins. Specifically, the indole-2-carboxylic acid moiety serves as a versatile building block for creating more complex molecules. Research has shown that derivatives of indole-2-carboxylic acid can act as inhibitors of enzymes like HIV-1 integrase, highlighting the therapeutic potential embedded in this particular indole isomer.

Significance of N-Acylated Amino Acid Derivatives in Medicinal Chemistry

N-acylated amino acids (NAAAs) are a class of endogenous lipid signaling molecules where a fatty acid is linked to the amino group of an amino acid. These compounds are involved in a variety of physiological processes and have demonstrated pleiotropic bioactivities. For instance, different NAAAs have been implicated in pain sensation, bone remodeling, and the regulation of food intake.

In medicinal chemistry, the N-acyl linkage is used to create derivatives of amino acids with modified properties. This modification can enhance stability, improve cell permeability, and alter the pharmacological profile of the parent amino acid. The N-acyl group can be varied to fine-tune the molecule's interaction with biological targets, which include G-protein coupled receptors (GPCRs) and ion channels. The development of unnatural N-acyl amino acid analogues has been pursued to create molecules with increased resistance to enzymatic degradation, thereby enhancing their therapeutic potential.

Peptidomimetic Design Principles and Relevance of the N-(1H-indol-2-ylcarbonyl)valine Motif

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as better stability against enzymatic degradation and enhanced oral bioavailability. The design of peptidomimetics often involves replacing parts of a peptide with non-peptide moieties while retaining the key pharmacophoric features responsible for biological activity.

The this compound structure is a quintessential example of a peptidomimetic motif. In this construct:

The indole-2-carboxamide core acts as a rigid scaffold that can replace a portion of the peptide backbone or mimic the side chain of an aromatic amino acid like tryptophan.

The amide bond connecting the indole and valine mimics the peptide bond found in proteins.

The valine component provides a specific amino acid side chain—in this case, an isopropyl group—which can be critical for recognition and binding at a biological target. The valine residue itself is a branched-chain essential amino acid crucial for protein synthesis, muscle metabolism, and tissue repair. nih.govalfa-chemistry.com

By combining these elements, the this compound motif can be used to probe and interact with protein surfaces, such as enzyme active sites or receptor binding pockets, that would typically bind peptides. A structurally similar compound, N-(1H-indol-2-ylcarbonyl)-L-leucine, is noted for its potential to interact with neurotensin (B549771) receptors, suggesting that molecules built on this framework could be explored for applications in pain modulation and other neurological processes. smolecule.com The synthesis of such indole-based pseudo-peptides is a recognized strategy in the development of new therapeutic leads.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂O₃ |

| Molecular Weight | 260.29 g/mol |

| Synonyms | Indole-2-carbonyl-valine |

| Parent Compound (Acid) | Indole-2-carboxylic acid scbt.comnist.gov |

| Parent Compound (Amine) | L-Valine nih.govchemicalbook.com |

| Compound Class | N-Acylated Amino Acid |

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indole-2-carbonylamino)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-8(2)12(14(18)19)16-13(17)11-7-9-5-3-4-6-10(9)15-11/h3-8,12,15H,1-2H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDXWOSLOXYAGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 1h Indol 2 Ylcarbonyl Valine

Strategies for Amide Bond Formation: Coupling of Indole-2-carboxylic Acid with Valine

The cornerstone of synthesizing N-(1H-indol-2-ylcarbonyl)valine is the coupling reaction between indole-2-carboxylic acid and the amino acid valine. This transformation is a classic example of amide bond formation, a fundamental reaction in organic and medicinal chemistry. arkat-usa.orgasiaresearchnews.com The amide linkage in such compounds is noted for its stability, neutrality, and ability to participate in hydrogen bonding as both a donor and acceptor. arkat-usa.org

A prevalent method involves the activation of the carboxylic acid group of indole-2-carboxylic acid to facilitate nucleophilic attack by the amino group of valine. A variety of coupling reagents have been successfully employed for the synthesis of related indole-2-carboxamides. mdpi.comnih.gov These reagents are designed to convert the carboxylic acid into a more reactive intermediate, such as an active ester or an acylphosphonium salt, which is then readily attacked by the amine.

Commonly used coupling reagents for the synthesis of indole-2-carboxamides include:

Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) : This reagent, often used in conjunction with a tertiary amine base like diisopropylethylamine (DIPEA), has proven effective for coupling indole-2-carboxylic acids with various amines. mdpi.comnih.gov

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) : In some syntheses of indole-2-carboxylic acid derivatives, EDAC has been utilized as the condensing agent to facilitate amide bond formation. rsc.org

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) : This uronium-based coupling reagent is another powerful tool for promoting the condensation of carboxylic acids and amines, including those with steric hindrance or electronic deactivation. nih.govgrowingscience.com

The general approach involves dissolving the indole-2-carboxylic acid in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of the coupling reagent and a base. After a brief activation period, the valine ester (typically the methyl or ethyl ester to protect the valine's carboxylic acid) is introduced to the reaction mixture. The reaction is typically stirred at room temperature until completion.

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the amide bond formation is highly dependent on the chosen reaction conditions and reagents. Optimization of these parameters is crucial to maximize the yield of this compound and minimize side reactions. Factors to consider include the choice of solvent, base, coupling reagent, and reaction temperature.

For instance, the use of BOP reagent in DCM with DIPEA as a base is a frequently reported combination for generating indole-2-carboxamides. mdpi.comnih.gov Similarly, HATU in the presence of DIPEA has been shown to be effective. growingscience.com The selection of the base is also critical; a non-nucleophilic base like DIPEA is often preferred to prevent it from competing with the desired amine in the coupling reaction.

A systematic study on amide coupling reactions highlighted the effectiveness of using 1 equivalent of EDC and 1 equivalent of 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) and DIPEA for coupling electron-deficient amines. nih.gov While valine is not electron-deficient, this study underscores the importance of fine-tuning the reagent cocktail for optimal results.

The following table summarizes common coupling reagents and conditions used in the synthesis of indole-2-carboxamides, which are applicable to the synthesis of this compound.

| Coupling Reagent | Base | Solvent(s) | Typical Conditions | Reference(s) |

| BOP | DIPEA | DCM | Room temperature, overnight | mdpi.com, nih.gov |

| EDAC | - | Dioxane | 110 °C | rsc.org |

| HATU | DIPEA | DMF | Room temperature, 4-12 h | acs.org, nih.gov |

| EDC/HOBt/DMAP | DIPEA | - | - | nih.gov |

Regioselective Synthesis Considerations for Indole-2-carboxamides

The indole (B1671886) nucleus possesses multiple sites susceptible to electrophilic or nucleophilic attack. Therefore, achieving regioselectivity is a critical aspect of synthesizing specifically substituted indole-2-carboxamides like this compound and its analogues. The inherent reactivity of the indole ring often directs functionalization to the C3 position.

To introduce substituents at other positions, such as C5 or C6, specific synthetic strategies are required. For example, starting with a pre-functionalized indole-2-carboxylic acid, such as 5-chloro- or 5-nitroindole-2-carboxylic acid, allows for the synthesis of analogues with substituents at the 5-position. rsc.orgacs.orgnih.gov The synthesis of 3-alkylated indole-2-carboxamides has been achieved through Friedel-Crafts acylation at the C3 position of an indole-2-carboxylate (B1230498) ester, followed by reduction. acs.orgnih.gov

The Vilsmeier-Haack reaction can be used to introduce a formyl group at the C3 position of an indole-2-carboxylate, which can then be further modified. rsc.org For modifications at the N1 position (the indole nitrogen), N-acylation can be performed, although this can sometimes lead to a mixture of products if other reactive sites are present. clockss.org The use of directing groups can also be a powerful strategy to control the regioselectivity of C-H functionalization on the indole core.

Chemical Modifications on the Indole Core for this compound Analogues

The synthesis of analogues of this compound with modifications on the indole core is a key strategy in medicinal chemistry to explore structure-activity relationships. A variety of synthetic methods can be employed to introduce substituents at different positions of the indole ring.

Modifications at C3:

Alkylation: The C3 position can be alkylated via Friedel-Crafts acylation followed by reduction of the resulting ketone. acs.orgnih.gov

Formylation: The Vilsmeier-Haack reaction introduces a formyl group at C3, which can serve as a handle for further transformations. rsc.orgnih.gov

Modifications at C5:

Starting with commercially available or synthesized 5-substituted indole-2-carboxylic acids (e.g., 5-chloro, 5-bromo, 5-nitro) is a straightforward approach to introduce functionality at this position. mdpi.comrsc.orgacs.org

Modifications at C6:

Similar to the C5 position, the synthesis can commence from a 6-substituted indole-2-carboxylic acid, such as 6-bromoindole-2-carboxylic acid. rsc.org

Modifications at N1:

The indole nitrogen can be acylated or alkylated. For instance, reaction with di-tert-butyl dicarbonate (B1257347) can introduce a Boc protecting group. clockss.org

The following table provides examples of synthetic strategies for modifying the indole core.

| Position | Reaction Type | Reagents and Conditions | Reference(s) |

| C3 | Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | acs.org, nih.gov |

| C3 | Reduction of Ketone | Triethylsilane, CF₃COOH | acs.org, nih.gov |

| C3 | Vilsmeier-Haack | POCl₃, DMF | nih.gov |

| C5 | Starting Material | 5-Substituted indole-2-carboxylic acid | acs.org, mdpi.com, rsc.org |

| C6 | Starting Material | 6-Substituted indole-2-carboxylic acid | rsc.org |

| N1 | N-Boc Protection | (Boc)₂O | clockss.org |

Stereochemical Control and Derivatization at the Valine Residue

When coupling indole-2-carboxylic acid with valine, which is a chiral amino acid, the stereochemistry at the α-carbon of the valine residue must be considered. To preserve the stereochemical integrity of the valine moiety, it is crucial to avoid reaction conditions that could lead to epimerization or racemization. clockss.org

Typically, the synthesis will start with a specific enantiomer of valine, such as L-valine or D-valine, to produce the corresponding stereoisomer of this compound. The use of ester derivatives of valine (e.g., L-valine methyl ester hydrochloride) in the coupling reaction is a common strategy. arkat-usa.org This protects the carboxylic acid of the amino acid while leaving the amino group free to react. The coupling reactions themselves, when carried out under standard conditions with reagents like BOP or HATU, are generally not prone to causing racemization of the amino acid component.

Derivatization at the valine residue, beyond the formation of the amide bond, can also be envisioned to create a wider range of analogues. The side chain of valine, the isopropyl group, is generally considered chemically inert. However, modifications could be conceived by starting with non-proteinogenic amino acids that are structurally related to valine but contain additional functional groups in their side chains. This would allow for the introduction of further diversity into the final molecule.

Biological Activity and Pharmacological Potential of N 1h Indol 2 Ylcarbonyl Valine in Vitro Investigations

Enzymatic Target Modulation and Inhibition Studies

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, and derivatives have been investigated for their potential to modulate various enzyme activities. This section explores the plausible enzymatic inhibition mechanisms of N-(1H-indol-2-ylcarbonyl)valine based on studies of related indole-containing compounds.

Allosteric Enzyme Inhibition Mechanisms

Allosteric inhibition is a form of regulation where an inhibitor binds to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's activity. nih.gov While direct studies on this compound are not available, other indole derivatives have been identified as allosteric inhibitors of enzymes such as fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. ebi.ac.uk For instance, a pseudo-tetrapeptide was found to bind to a novel allosteric site on FBPase, inducing a quaternary structure change that inhibits the enzyme. nih.gov This suggests that the indole moiety, as present in this compound, could potentially serve as a basis for the design of allosteric inhibitors for various enzymatic targets.

Competitive and Non-Competitive Enzymatic Inhibition Analysis

Fructose 2,6-bisphosphate has been identified as a potent competitive inhibitor of rat liver fructose-1,6-bisphosphatase, with a Ki of 0.5 microM. nih.gov This highlights that even structurally distinct molecules can compete with the natural substrate for the active site.

Feedback Inhibition Investigations

Feedback inhibition is a crucial regulatory mechanism in metabolic pathways where the end product of the pathway inhibits an earlier enzyme, thus controlling its own production. nih.govnih.gov The valine component of this compound is an amino acid, and its biosynthesis is regulated by feedback inhibition. In Saccharomyces cerevisiae, valine itself acts as a feedback inhibitor of acetohydroxyacid synthase (AHAS), a key enzyme in its biosynthetic pathway. nih.gov While this compound is a derivative and not valine itself, this principle illustrates a potential, though indirect, area of biological relevance for the valine moiety of the compound.

Receptor-Mediated Activities and Agonism/Antagonism

The indole structure is a common feature in many biologically active compounds that interact with various receptors. This section discusses the potential for this compound to modulate cannabinoid and neurotensin (B549771) receptors based on the activities of related indole derivatives.

Cannabinoid Receptor (CB1/CB2) Modulation

The cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors that are key components of the endocannabinoid system. The CB1 receptor is primarily found in the central nervous system, while the CB2 receptor is predominantly expressed in the immune system. nih.gov

Numerous indole derivatives have been synthesized and evaluated for their activity at cannabinoid receptors. For instance, several 3-acylindoles have been shown to be potent agonists of the CB2 receptor with high selectivity over the CB1 receptor. nih.govresearchgate.net Similarly, indole-3-carboxamides have been identified as a novel class of water-soluble CB1 receptor agonists. rsc.org N-arachidonyl-dopamine, another indole-related compound, has shown a 40-fold selectivity for CB1 over CB2 receptors. researchgate.net Given that this compound is an indole-2-carboxamide, it is plausible that it could exhibit activity at one or both cannabinoid receptors. The specific nature of this interaction (agonist or antagonist) and its selectivity would depend on the precise fit of the molecule into the receptor binding pocket.

Table 1: Activity of Select Indole Derivatives at Cannabinoid Receptors

| Compound Class | Specific Example | Target Receptor(s) | Observed Activity |

|---|---|---|---|

| 3-Acylindoles | Various N1 substituted derivatives | CB2 | Potent Agonists nih.govresearchgate.net |

| Indole-3-carboxamides | Org 28611 | CB1 | Agonist rsc.org |

| N-acyl-dopamines | N-arachidonyl-dopamine | CB1 > CB2 | Selective Agonist researchgate.net |

| Cannabimimetic indoles | JWH-015 | CB2 > CB1 | Selective Agonist nih.gov |

Crystal structures of the human CB1 receptor in complex with agonists have revealed that the binding pocket is plastic and that interactions are mainly hydrophobic and aromatic. nih.gov

Neurotensin Receptor Interactions

The neurotensin receptors, including NTS1 and NTS2, are G protein-coupled receptors involved in various physiological processes. nih.gov The search for non-peptide ligands for these receptors is an active area of research. Notably, an indole-containing compound, N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (NTRC-824), has been identified as a selective non-peptide agonist for the NTS2 receptor. nih.govresearchgate.net This finding is significant as it demonstrates that indole-based structures can be developed as ligands for neurotensin receptors. The structural similarity of the indole core in this compound to such compounds suggests a potential, yet unconfirmed, for interaction with neurotensin receptors.

Table 2: Example of an Indole-Based Neurotensin Receptor Ligand

| Compound | Target Receptor | Observed Activity |

|---|---|---|

| N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (NTRC-824) | NTS2 | Selective Agonist nih.govresearchgate.net |

Androgen Receptor Binding Function Modulation

Research into novel treatments for castration-resistant prostate cancer has identified the allosteric site of the androgen receptor (AR) binding function 3 (BF3) as a promising alternative therapeutic target. A study focusing on this site discovered a library of 1H-indole-2-carboxamides that act as BF3 inhibitors. nih.gov These compounds represent a novel approach to overcoming resistance to conventional anti-androgens that target the ligand-binding domain of the AR. nih.govnih.gov By inhibiting the BF3 site, these indole derivatives can disrupt AR-mediated signaling pathways, which are crucial for the growth of prostate cancer cells. nih.gov The identification of 1H-indole-2-carboxamides as BF3 inhibitors highlights the potential of this chemical scaffold in developing new therapies for hormone-refractory prostate cancers. nih.gov

In Vitro Antiproliferative and Anticancer Potency

The this compound scaffold is part of the broader indole-2-carboxamide class, which has demonstrated significant antiproliferative and anticancer activities across various cancer cell lines. The inhibition of the androgen receptor's BF3 site by 1H-indole-2-carboxamides leads to potent antiproliferative effects against both androgen-sensitive (LNCaP) and enzalutamide-resistant prostate cancer cells. nih.gov

Beyond prostate cancer, derivatives of indole-2-carboxamide have been evaluated against other malignancies. For instance, novel indole-2-carboxamide analogues were screened for their cytotoxic and antiproliferative activities against the KNS42 pediatric glioblastoma multiforme (GBM) cell line. nih.gov Similarly, other indole-based amides have shown noteworthy activity. Indole carboxylic acid esters of Melampomagnolide B, for example, were identified as potent agents against acute myeloid leukemia (AML) cell lines and primary patient specimens. nih.gov One of the most potent compounds in that series, 7j, exhibited an EC50 value of 720 nM in the M9-ENL1 AML cell assay. nih.gov

Furthermore, a series of indole-aryl amide derivatives were tested against a panel of human tumor cell lines, with some compounds showing good activity against HT29 (colon), HeLa (cervix), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (T-cell leukemia) cells. nih.gov Specifically, one derivative demonstrated noteworthy selectivity for HT29 colon cancer cells, inducing cell cycle arrest and apoptosis without affecting healthy intestinal cells. nih.gov The growth inhibitory potential of related structures, such as 5-((1-aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones, has also been documented against melanoma, leukemia, and ovarian cancer cell lines. nih.gov

Table 1: In Vitro Antiproliferative Activity of Representative Indole-Amide Derivatives

| Compound Class | Cell Line | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 1H-Indole-2-carboxamides | LNCaP (Prostate) | Antiproliferative Activity | Strong Inhibition | nih.gov |

| 1H-Indole-2-carboxamides | Enzalutamide-Resistant Prostate Cancer | Antiproliferative Activity | Strong Inhibition | nih.gov |

| Indole-2-carboxamide Analogues | KNS42 (Pediatric Glioblastoma) | Cytotoxic/Antiproliferative | Active | nih.gov |

| Indole Carboxylic Acid Ester (7j) | M9-ENL1 (AML) | EC50 | 720 nM | nih.gov |

| Indole-Aryl Amide (5) | HT29 (Colon) | Cytotoxicity | Selective Activity | nih.gov |

| Thiobarbiturate-Indole (3k) | MDA-MB-435 (Melanoma) | GI50 | 850 nM | nih.gov |

| Thiobarbiturate-Indole (3k) | SR (Leukemia) | GI50 | 1.45 µM | nih.gov |

| Thiobarbiturate-Indole (3k) | OVCAR-3 (Ovarian) | GI50 | 1.26 µM | nih.gov |

Antimicrobial Efficacy in Cell-Based Assays

The indole scaffold is a key component in many compounds exhibiting antimicrobial properties. While direct studies on this compound are limited, research on related structures provides strong evidence of antibacterial potential. For example, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives demonstrated broad-spectrum antibacterial activity against eight Gram-positive and Gram-negative bacteria, with potencies in some cases exceeding those of ampicillin (B1664943) and streptomycin (B1217042) by 10- to 50-fold. nih.gov Compound 8 from this series was particularly active, with Minimum Inhibitory Concentrations (MIC) ranging from 0.004 to 0.03 mg/mL. nih.gov

Similarly, synthesized 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives showed significant activity, especially against Staphylococcus aureus (including MRSA), with some compounds having MIC values below 1 µg/mL. mdpi.com The inclusion of a valine residue in peptide structures has also been shown to be effective. Arginine- and valine-rich β-hairpin-like antimicrobial peptides have demonstrated potent activity against both Gram-positive and Gram-negative bacteria by targeting and disrupting the cell membrane. nih.govresearchgate.net

Table 2: In Vitro Antibacterial Activity of Representative Indole Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Reference |

|---|---|---|---|---|

| Compound **8*** | Enterobacter cloacae | 0.004 | 0.008 | nih.gov |

| Compound **8*** | Bacillus cereus | 0.008 | 0.015 | nih.gov |

| Compound **8*** | Staphylococcus aureus | 0.008 | 0.015 | nih.gov |

| Compound **8*** | Escherichia coli | 0.03 | 0.06 | nih.gov |

| Indolylbenzo[d]imidazole 3ao | Staphylococcus aureus ATCC 43300 (MRSA) | < 1 µg/mL | - | mdpi.com |

| Indolylbenzo[d]imidazole 3aq | Staphylococcus aureus ATCC 43300 (MRSA) | < 1 µg/mL | - | mdpi.com |

* (Z)-methyl 3-((6-chloro-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate

The combination of an indole ring with an amino acid moiety like valine is a promising strategy for developing antifungal agents. researchgate.net Studies on valine-azole hybrids have reported relevant antifungal activity. researchgate.net The broader class of indole derivatives has also been extensively investigated for antifungal efficacy. For instance, certain 1-[(1H-indol-5-ylmethyl)amino] derivatives exhibited potent activity against Candida albicans, with MIC values below 65 ng/mL. nih.gov

Other research has shown that novel aromatic carboxylic acid amides can be effective against various phytopathogenic fungi. mdpi.com One such compound, 3c , was highly active against Pythium aphanidermatum and Rhizoctonia solani. mdpi.com Furthermore, indolyl-benzimidazole derivatives have demonstrated notable activity against C. albicans. mdpi.com

Table 3: In Vitro Antifungal Activity of Representative Indole Derivatives

| Compound Class/Derivative | Fungal Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 1-[(1H-indol-5-ylmethyl)amino] derivative | Candida albicans | MIC | < 65 ng/mL | nih.gov |

| Amide **3c*** | Pythium aphanidermatum | EC50 | 16.75 µg/mL | mdpi.com |

| Amide **3c*** | Rhizoctonia solani | EC50 | 19.19 µg/mL | mdpi.com |

| Indolylbenzo[d]imidazole 3ag | Candida albicans ATCC 10231 | MIC | 3.9 µg/mL | mdpi.com |

| Indolylbenzo[d]imidazole 3aq | Candida albicans ATCC 10231 | MIC | 3.9 µg/mL | mdpi.com |

* N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide

Indole-2-carboxamides have emerged as a particularly potent class of compounds against Mycobacterium tuberculosis (Mtb). nih.gov In one study, a series of novel indole-2-carboxamides were screened in vitro against the wild-type Mtb strain H37Rv. nih.gov These compounds were designed based on the established anti-TB activity of related indoleamide skeletons. nih.govnih.gov The mechanism of action for some indoleamides has been linked to the inhibition of MmpL3, a crucial transporter involved in the synthesis of the mycobacterial cell wall. nih.gov The screening revealed several compounds with promising Minimum Inhibitory Concentration (MIC) values against the H37Rv strain. nih.gov

Table 4: In Vitro Antitubercular Activity of Representative Indole-2-Carboxamides Against Mtb H37Rv

| Compound | Description | MIC (µM) | Reference |

|---|---|---|---|

| **3*** | N-(1-adamantyl)-indole-2-carboxamide | 0.68 | nih.gov |

| 4 † | N-rimantadine-4,6-dimethylindole-2-carboxamide | 0.88 | nih.gov |

| Isoniazid | Standard Drug | - | nih.gov |

| Ethambutol | Standard Drug | - | nih.gov |

* Used as a positive control in the study. † Used as a positive control in the study.

Anti-inflammatory Effects and Cyclooxygenase (COX) Inhibition

The indole nucleus is a core structure in several anti-inflammatory agents, including the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. researchgate.net Research has explored newer indole derivatives for their anti-inflammatory potential, often linking this activity to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme. nih.govnih.gov

Studies have shown that certain indole derivatives can act as potent anti-inflammatory agents. For example, a series of indole-2-one and 7-aza-2-oxindole derivatives were found to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages. researchgate.net The most effective compounds also suppressed the expression of COX-2 and iNOS. researchgate.net In a separate study, docking simulations of cytotoxic thiobarbiturate-indole compounds into the active site of COX-2 suggested they are strong ligands for the enzyme, indicating a dual anticancer/anti-inflammatory role. nih.gov Other indole derivatives have been shown to reduce inflammation through pathways involving nitric oxide (NO) and other cytokines, independent of direct COX inhibition. nih.govnih.gov For instance, the compound N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide reduced leukocyte migration and levels of IL-6, TNF-α, IL-17, and IFN-γ. nih.gov

Table 5: In Vitro Anti-inflammatory Effects of Representative Indole Derivatives

| Compound Class/Derivative | Assay/Target | Model | Effect | Reference |

|---|---|---|---|---|

| Indole-2-one 7i | TNF-α, IL-6, COX-2, iNOS | LPS-stimulated RAW264.7 macrophages | Inhibition of expression | researchgate.net |

| Thiobarbiturate-Indole 3k & 3w | COX-2 Active Site | Molecular Docking | Strong binding affinity | nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazole 13b | NO, IL-6, TNF-α | LPS-induced RAW264.7 cells | Potent inhibition of release | nih.gov |

| Cyanoacetohydrazide JR19 | Leukocyte Migration | Carrageenan-induced peritonitis | 59% reduction (at 10 mg/kg) | nih.gov |

| Cyanoacetohydrazide JR19 | IL-6, TNF-α, IL-17, IFN-γ | Peritoneal exudate | Significant decrease | nih.gov |

Antiviral Properties and Inhibition of Viral Enzymes

No public data is available for this section.

SARS-CoV Main Proteinase Inhibition

No public data is available for this section.

HIV-1 Enzyme Inhibition (e.g., Reverse Transcriptase, Integrase)

No public data is available for this section.

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition

No public data is available for this section.

Mechanistic Elucidation and Molecular Interactions of N 1h Indol 2 Ylcarbonyl Valine

Ligand-Target Binding Modes and Specificity

N-(1H-indol-2-ylcarbonyl)valine, as a member of the indole-2-carboxamide family, is anticipated to engage with various biological targets through a combination of hydrogen bonding and hydrophobic interactions. The core indole (B1671886) structure, with its planar aromatic system and hydrogen bond-donating NH group, is a key determinant of binding. The carboxamide linker provides both hydrogen bond donor and acceptor capabilities, while the valine substituent offers further opportunities for specific interactions, particularly within hydrophobic pockets of target proteins.

Molecular docking studies on related indole-2-carboxamide derivatives have revealed potential binding modes with several protein targets. For instance, in the context of antimicrobial activity, these compounds are thought to interact with the mycobacterial membrane protein large 3 (MmpL3) transporter. rsc.org The lipophilicity of the substituents on the indole ring and the amide nitrogen has been shown to be a critical factor for potent anti-tubercular activity, suggesting that these groups are likely involved in hydrophobic interactions within the MmpL3 binding site. rsc.org

In the realm of oncology, indole-2-carboxamides have been investigated as inhibitors of various protein kinases. Docking studies have elucidated potential binding modes within the ATP-binding sites of kinases such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), BRAFV600E, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govresearchgate.net Common interaction patterns involve the indole NH and carbonyl groups forming hydrogen bonds with backbone residues in the hinge region of the kinase domain. The indole ring itself typically occupies a hydrophobic pocket, while the substituent at the amide nitrogen can form additional interactions that contribute to binding affinity and selectivity. nih.gov For example, molecular docking of a potent indole-2-carboxamide derivative in the active site of EGFR revealed hydrogen bonding between the indole NH and the backbone carbonyl of a methionine residue, as well as a hydrogen bond between the amide carbonyl and a lysine residue. nih.gov

The specificity of this compound for a particular target would be dictated by the precise topology and amino acid composition of the binding site. The isopropyl group of the valine residue, for instance, would favor binding to proteins with a corresponding hydrophobic pocket.

Table 1: Potential Molecular Interactions of the this compound Scaffold with Protein Targets (Based on Analogues)

| Structural Moiety | Potential Interaction Type | Potential Interacting Residues in Target Proteins | Example Target Class |

|---|---|---|---|

| Indole NH | Hydrogen Bond Donor | Carbonyl backbones of hinge region residues (e.g., Met) | Protein Kinases (e.g., EGFR) |

| Carboxamide Carbonyl | Hydrogen Bond Acceptor | Amine side chains (e.g., Lys) | Protein Kinases (e.g., EGFR) |

| Indole Ring | Hydrophobic/Aromatic Interactions | Hydrophobic pockets | Protein Kinases, MmpL3 |

| Valine Isopropyl Group | Hydrophobic Interactions | Hydrophobic pockets | Various |

Molecular Basis of Allosteric Regulation

The potential for this compound to act as an allosteric modulator is an area of interest, given that some indole-containing compounds have been shown to exhibit such activity. nih.gov Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity.

While there is no direct evidence of allosteric regulation by this compound, the development of some indole-2-carboxamide derivatives has been inspired by previously identified allosteric modulators of the cannabinoid receptor 1 (CB1). nih.gov This suggests that the indole-2-carboxamide scaffold may be amenable to binding to allosteric sites.

Furthermore, the valine component of the molecule is known to be an allosteric effector for certain enzymes. For example, valine acts as an allosteric activator of biosynthetic threonine deaminase from Escherichia coli. duke.edu It binds to a regulatory site on the enzyme, shifting the equilibrium from a low-affinity to a high-affinity state for the substrate, D-threonine. duke.edu Conversely, isoleucine, a structurally similar amino acid, acts as an allosteric inhibitor of the same enzyme. duke.edu This demonstrates that even small changes in the structure of a ligand can have profound effects on allosteric regulation.

For this compound to function as an allosteric modulator, it would need to bind to a topographically distinct site on a target protein, leading to a conformational change that propagates to the active or orthosteric site. The specificity of this interaction would depend on the unique architecture of the allosteric binding pocket.

Enzyme Active Site Interactions and Conformational Changes

The interaction of this compound with an enzyme's active site would be governed by the principles of molecular recognition, involving a precise complementarity of shape and electronic properties. As discussed in the context of ligand-target binding, molecular docking studies of related indole-2-carboxamides provide valuable insights into these potential interactions.

The binding of a ligand to an enzyme's active site often induces conformational changes in the protein. These changes can range from subtle side-chain rearrangements to more substantial domain movements. Such conformational changes are often essential for catalysis or, in the case of an inhibitor, for stabilizing the inactive state of the enzyme. The binding of an indole-2-carboxamide inhibitor to a kinase, for instance, could stabilize the "DFG-out" conformation, which is characteristic of an inactive state.

The conformation of the this compound molecule itself is also a critical factor in its interaction with an active site. Studies on poly(L-valine) have suggested that it can adopt both α-helical and β-sheet conformations. nih.gov While this is in the context of a polymer, it highlights the conformational flexibility of the valine residue. The specific conformation adopted by this compound upon binding to an active site would be the one that maximizes favorable interactions and minimizes steric clashes.

Cellular Pathway Perturbations (In Vitro Signaling)

The interaction of this compound with its molecular targets can lead to the perturbation of various cellular signaling pathways. Based on the activities of related indole-2-carboxamides, this compound could potentially modulate pathways involved in cell proliferation, apoptosis, and microbial growth.

In the context of cancer, indole-2-carboxamides have been shown to exhibit antiproliferative activity against various cancer cell lines. nih.govnih.gov This activity is often linked to the inhibition of key signaling proteins such as EGFR and CDK2. nih.gov Inhibition of these kinases would disrupt downstream signaling cascades that are crucial for cell cycle progression and survival. For example, inhibition of the EGFR pathway can block the activation of the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are central to cell proliferation and survival.

Furthermore, some indole-2-carboxamide derivatives have been shown to induce apoptosis. nih.gov One study demonstrated that potent antiproliferative indole-2-carboxamides led to an increase in the levels of cytochrome C in the cytoplasm of breast cancer cells. nih.gov The release of cytochrome C from the mitochondria is a key event in the intrinsic apoptotic pathway, leading to the activation of caspases and the execution of programmed cell death.

Valine itself has been shown to have effects on cellular signaling. It can improve mitochondrial function and protect against oxidative stress by reducing the production of reactive oxygen species (ROS). nih.gov It has also been implicated in the regulation of lipid metabolism. sigmaaldrich.com

Table 2: Potential In Vitro Signaling Effects of this compound Based on Analogues

| Potential Effect | Affected Pathway/Process | Potential Mechanism | Reference Compound Class |

|---|---|---|---|

| Antiproliferative | Cell Cycle Progression | Inhibition of EGFR, CDK2 | Indole-2-carboxamides |

| Apoptotic | Intrinsic Apoptosis Pathway | Increased Cytochrome C release | Indole-2-carboxamides |

| Antimicrobial | Bacterial Cell Wall Synthesis | Inhibition of MmpL3 | Indole-2-carboxamides |

| Modulation of Mitochondrial Function | Oxidative Phosphorylation | Reduction of ROS | Valine |

Structure-Metabolism Relationships and Biotransformation Pathways

The indole ring is susceptible to oxidation at various positions, with hydroxylation being a common metabolic pathway for indole-containing compounds. mdpi.com The specific CYP isoforms involved would depend on the substitution pattern of the indole ring. For instance, CYP1A2, CYP2C19, and CYP2E1 are known to be involved in the metabolism of indole. mdpi.com The resulting hydroxylated metabolites can then undergo further phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.

The valine moiety can also undergo biotransformation. The metabolism of valine typically begins with a transamination reaction to form α-ketoisovalerate, followed by oxidative decarboxylation. researchgate.net This pathway ultimately leads to the formation of succinyl-CoA, which can enter the citric acid cycle. researchgate.net

Structure-metabolism relationship studies on related compounds can provide further clues. For example, in a series of antitubercular indole-2-carboxamides, it was found that methyl groups on the indole ring were a potential metabolic liability, being susceptible to oxidation. rsc.org The introduction of electron-withdrawing groups, such as chloro or fluoro substituents, at the 4- and 6-positions of the indole ring was found to improve metabolic stability. rsc.org

The amide bond in this compound could also be susceptible to hydrolysis, although this is generally a less common metabolic pathway for amides compared to esters.

Structure Activity Relationship Sar Studies and Molecular Design of N 1h Indol 2 Ylcarbonyl Valine Analogues

Impact of Indole (B1671886) Moiety Substitutions on Biological Activity

The indole ring is a common scaffold in medicinal chemistry, and its substitution pattern can significantly influence the biological activity of N-(1H-indol-2-ylcarbonyl)valine analogues. Research has shown that both the position and nature of substituents on the indole ring are critical for activity.

For instance, in a series of 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, substitutions at the C5 position of the indole ring with a chloro or fluoro group were found to enhance potency. nih.gov Similarly, studies on indole-2-carboxamides as antituberculosis agents revealed that chloro, fluoro, or cyano substitutions at the 4- and 6-positions of the indole ring significantly improved metabolic stability. nih.gov This suggests that electron-withdrawing groups at these positions can be beneficial. In another study focused on antitubercular indole-2-carboxamides, substitutions at the 4- and/or 6-positions of the indole ring were found to be optimal for activity. rsc.org Specifically, a bromo group at position 6 led to a significant increase in activity compared to unsubstituted or 5-halosubstituted analogues. rsc.org

The position of the carboxamide group on the indole ring is also a key determinant of activity. Comparative studies between indole-2-carboxamides and indole-3-carboxamides have demonstrated that this seemingly minor structural change can lead to significant differences in biological effects, such as antioxidant activity. nih.gov Furthermore, the replacement of the indole ring's NH group with sulfur (to form a benzothiophene) has been explored, but this modification often leads to a loss of potent activity, highlighting the importance of the indole nitrogen for certain biological targets. nih.gov

Conversely, some modifications on the indole ring have been shown to be detrimental to activity. For example, in a series of CysLT1 selective antagonists, substitution at the 4-position of the indole ring was found to be the least favorable for activity. researchgate.net

Table 1: Impact of Indole Moiety Substitutions on Biological Activity

| Compound Class | Target/Activity | Favorable Substitutions | Unfavorable Substitutions | Reference |

|---|---|---|---|---|

| 1H-indole-2-carboxamides | CB1 Receptor Allosteric Modulators | C5-chloro, C5-fluoro, C3-short alkyl groups | --- | nih.gov |

| Indole-2-carboxamides | Antituberculosis | 4- and 6-chloro, fluoro, or cyano | --- | nih.gov |

| N-(rimantadine)-indole-2-carboxamides | Antituberculosis | 6-bromo | 5-halo | rsc.org |

| Indole-2- and 3-carboxamides | Antioxidant | Varies with substitution on amide nitrogen | --- | nih.gov |

| Indole-2-carboxamides | Antituberculosis | 4- and 6-positions | --- | rsc.org |

| 3-substituted 1H-indole-2-carboxylic acids | CysLT1 Antagonists | 7-methoxy | 4-position substitution | researchgate.net |

| Indole-2-carboxamides | Mycobactericidal | Indole NH is important | Replacement with sulfur (benzothiophene) | nih.gov |

Significance of the Amide Linkage and its Modifications

The amide bond is a cornerstone of peptide and protein structure, and in this compound analogues, it serves as a critical linker between the indole and valine moieties. The planarity and hydrogen bonding capabilities of the amide group often play a crucial role in the ligand-receptor interactions that underpin biological activity.

Modifications to the amide linkage have been explored to improve properties such as potency, selectivity, and metabolic stability. One common strategy is N-alkylation. For example, the introduction of a methyl group on the amide nitrogen can alter the molecule's conformational flexibility and its ability to act as a hydrogen bond donor, which can have profound effects on biological activity.

Another approach involves the replacement of the amide bond with a bioisostere, a group with similar physical or chemical properties that can produce a similar biological response. In the context of mycobactericidal agents, the replacement of the carboxamide linker with a protonatable amine (indolylmethylamine) resulted in a striking improvement in water solubility while retaining potent activity. nih.gov This suggests that for certain targets, the hydrogen bond accepting property of the carbonyl oxygen is not essential, and its removal can be advantageous for physicochemical properties. However, in some cases, the carboxamide functionality is deemed essential for activity. nih.gov

Introducing an extra spacer to the amide linker, for instance, by adding a methylene (B1212753) group, has been shown to be unfavorable for the anti-TB activity of certain N-phenyl indole-2-carboxamide analogues. rsc.orgnih.gov This highlights the importance of maintaining a specific distance and orientation between the indole and the substituent on the amide nitrogen.

Table 2: Modifications of the Amide Linkage and Their Effects

| Modification | Resulting Analogue | Observed Effect | Compound Class/Target | Reference |

|---|---|---|---|---|

| Amide to Amine Replacement | Indolylmethylamine | Improved water solubility, retained potency | Mycobactericidal agents | nih.gov |

| Addition of a Spacer | N-(phenylmethyl)-indole-2-carboxamide | Unfavorable for anti-TB activity | Antitubercular indole-2-carboxamides | rsc.orgnih.gov |

| Linker Modification | Phenylpiperazin-1-yl carbonyl | Investigated for impact on anticancer activity | Anticancer indole-2-carboxamides | nih.gov |

| N- and C-terminus Modifications | Dipeptide analogues | Explored for improved affinity | NK2 receptor antagonists | acs.org |

Influence of the Valine Residue: Stereochemistry and Side Chain Modifications

The valine residue in this compound is not merely a passive component; its stereochemistry and the nature of its side chain are critical determinants of biological activity.

Role of L- and D-Valine Stereoisomers in Biological Systems

The stereochemistry of the amino acid is often paramount for biological recognition. In many biological systems, there is a distinct preference for one stereoisomer over the other. For a novel N-substituted valine derivative acting as a PPARγ agonist, changing the absolute conformation of the valine core from the natural L-form to the D-form completely abolished its PPARγ activation capacity. nih.gov This stark difference underscores the precise three-dimensional arrangement required for the molecule to fit into its binding site and elicit a biological response. In biological systems, enzymes and receptors are themselves chiral, leading to specific interactions with only one enantiomer of a chiral drug. The common amino acids found in living systems are typically in the L-enantiomer form. libretexts.org

Comparative Studies with Other Amino Acid Analogues

To further understand the role of the valine residue, researchers often synthesize and test analogues where valine is replaced by other amino acids. These comparative studies help to elucidate the importance of the size, shape, and chemical nature of the side chain.

In the case of the aforementioned PPARγ agonist, replacing the L-valine core with any other amino acid, such as those with a benzyl (B1604629) or a hydroxymethyl group, resulted in a decrease in PPARγ activation potency. nih.gov It was suggested that the larger steric hindrance generated by the isopropyl moiety of valine was a key factor in its superior activity compared to other amino acid side chains. nih.gov Similarly, in the development of HIV-1 capsid binders, the phenylalanine core was identified as being crucial for maintaining antiviral activity, with modifications to other parts of the molecule being more tolerated. rsc.org

Rational Design Principles for Enhanced Affinity and Selectivity

The insights gained from SAR studies provide the foundation for the rational design of new analogues with improved properties. The goal is often to enhance the affinity of the molecule for its target, increase its selectivity over other related targets, and optimize its pharmacokinetic profile.

Key strategies in the rational design of this compound analogues include leveraging computational tools and established medicinal chemistry principles. For instance, molecular docking analyses can be used to predict how a molecule will bind to its target protein, allowing for the design of modifications that are expected to improve this interaction. nih.gov This approach, combined with SAR data, can guide the introduction of specific substituents, such as halogens or alkyl groups, to key positions on the molecule to enhance binding. nih.gov

Another important principle is the use of bioisosteric replacements to improve physicochemical properties without sacrificing biological activity. The previously mentioned replacement of an amide with an amine to improve solubility is a prime example of this strategy in action. nih.gov Furthermore, strategies like PEGylation have been employed to reduce the lipophilicity of target compounds. nih.gov

Conformational Restriction and Flexibility Optimization

A molecule's ability to adopt the correct conformation to bind to its target is crucial for its activity. Both excessive rigidity and excessive flexibility can be detrimental. Therefore, a key aspect of rational drug design is the optimization of conformational flexibility.

Conformational restriction involves introducing structural elements that limit the number of conformations a molecule can adopt. This can pre-organize the molecule into its bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity. This can be achieved by introducing cyclic structures or double bonds. For example, replacing a flexible alkyl chain with a more rigid cyclic system can lock the molecule into a more favorable binding pose.

In the rational design of tachykinin NK2 receptor antagonists, conformationally restricted analogues were key to improving binding affinity from the micromolar to the nanomolar range. acs.org By exploring both conformational restriction and modifications to the N- and C-termini, researchers were able to develop a highly selective and potent antagonist. acs.org

Peptide Bond Isostere Exploration

In the design of analogues of this compound, the exploration of peptide bond isosteres is a critical strategy to enhance pharmacokinetic properties, such as metabolic stability, without compromising biological activity. The amide bond is susceptible to enzymatic cleavage by proteases, and its replacement with a non-hydrolyzable mimic can lead to compounds with improved in vivo performance.

Several classes of peptide bond isosteres have been investigated in the broader context of indole-2-carboxamides and related compounds. These isosteres are designed to mimic the key electronic and steric features of the amide bond, such as its planarity, hydrogen bonding capacity, and dipole moment.

Another class of amide isosteres includes oxadiazoles (B1248032) . Both 1,2,4- and 1,3,4-oxadiazole (B1194373) rings have been employed as amide surrogates. Like triazoles, oxadiazoles are metabolically stable and can mimic the hydrogen bonding and conformational properties of the amide group. The choice between the different oxadiazole isomers can influence the vectoral arrangement of substituents and, consequently, the interaction with the target receptor.

Thioamides , where the carbonyl oxygen is replaced by a sulfur atom, represent a more conservative isosteric replacement. The thioamide bond retains the hydrogen bond donor capability of the N-H group and introduces a different hydrogen bond acceptor at the sulfur atom. This modification can alter the electronic properties and steric bulk of the linker, potentially leading to changes in binding affinity and selectivity.

Sulfonamides have also been explored as amide isosteres in related indole-based structures. nih.gov While they can improve metabolic stability, the introduction of a sulfonamide group can significantly alter the physicochemical properties of the molecule, sometimes leading to issues with solubility. nih.gov

The following table summarizes some of the common peptide bond isosteres that could be explored for this compound analogues:

Table 1: Potential Peptide Bond Isosteres for this compound Analogues

| Isostere | Key Features | Potential Advantages |

|---|---|---|

| 1,2,3-Triazole | Metabolically stable, mimics trans-amide conformation, accessible via click chemistry. | Improved metabolic stability, synthetic accessibility. |

| Oxadiazole | Metabolically stable, planar, various isomers available. | Enhanced metabolic stability, tunable electronic properties. |

| Thioamide | Conservative change, alters hydrogen bonding properties. | Probing the role of the carbonyl oxygen in binding. |

Pharmacophore Development and Lead Compound Optimization

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For this compound and its analogues, which are often investigated as modulators of cannabinoid receptors, pharmacophore models can guide the design of new compounds with improved potency and selectivity. nih.govnih.govbohrium.comresearchgate.net

A typical pharmacophore model for an indole-2-carboxamide-based cannabinoid receptor modulator would include the following key features:

Aromatic Ring Feature: Corresponding to the indole ring, which is often involved in π-π stacking or hydrophobic interactions with the receptor.

Hydrogen Bond Donor: The N-H group of the indole ring can act as a hydrogen bond donor.

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide bond is a crucial hydrogen bond acceptor.

Hydrophobic Group: The isopropyl group of the valine residue contributes to hydrophobic interactions within the binding pocket.

The development of a pharmacophore model typically involves the following steps:

Selection of a Training Set: A set of active and inactive compounds with known biological data is selected.

Conformational Analysis: The low-energy conformations of the training set molecules are generated.

Feature Identification: Common pharmacophoric features are identified among the active compounds.

Model Generation and Validation: A pharmacophore model is generated and then validated by its ability to distinguish between active and inactive compounds in a test set.

Once a validated pharmacophore model is established, it can be used for lead compound optimization in several ways:

Virtual Screening: The pharmacophore model can be used as a 3D query to search large compound libraries for new molecules that match the pharmacophoric features.

De Novo Design: The model can guide the design of novel molecules by suggesting where to place specific functional groups to maximize interactions with the target.

Structure-Activity Relationship (SAR) Analysis: The model can help to rationalize the observed SAR of a series of analogues by showing how different structural modifications affect the fit to the pharmacophore.

The following table presents SAR data for a series of amino acid-derived indole-3-carboxamides, which, while differing in the position of the carboxamide on the indole ring, provide valuable insights into the structural requirements for cannabinoid receptor binding that can inform the optimization of this compound analogues. nih.govrsc.org

Table 2: Structure-Activity Relationship of Amino Acid-Derived Indole-3-carboxamide Analogues

| Compound | Amino Acid | R Group (at N1 of Indole) | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) |

|---|---|---|---|---|

| Analogue 1 | Valine | n-Butyl | 1.8 | 0.4 |

| Analogue 2 | Phenylalanine | n-Butyl | 11 | 2.5 |

| Analogue 3 | tert-Leucine | n-Butyl | 0.8 | 0.2 |

| Analogue 4 | Valine | n-Pentyl | 1.2 | 0.3 |

| Analogue 5 | Phenylalanine | n-Pentyl | 8.0 | 1.5 |

Data from references nih.govrsc.org.

The data in Table 2 reveals several key SAR trends. For a given N1-alkyl substituent, the binding affinity at both CB1 and CB2 receptors generally follows the trend: tert-leucine > valine > phenylalanine. nih.gov This suggests that a bulky, hydrophobic amino acid side chain is preferred for optimal binding. Additionally, for a given amino acid, the N1-pentyl analogues generally show slightly higher affinity than the N1-butyl analogues, indicating that the length of the N1-alkyl chain can fine-tune the potency. nih.gov These findings can be directly applied to the lead optimization of this compound analogues by suggesting modifications to the valine residue and the N1 position of the indole ring to enhance cannabinoid receptor affinity.

Future Research Directions and Translational Perspectives for N 1h Indol 2 Ylcarbonyl Valine

Discovery of Novel Biological Targets and Therapeutic Applications

The unique structure of N-(1H-indol-2-ylcarbonyl)valine, which combines an indole (B1671886) core with the amino acid valine, suggests the potential for interaction with a range of biological targets. The indole motif is a common feature in many biologically active compounds, while the valine component could influence cell permeability and interactions with proteins.

Future research will likely focus on identifying the specific cellular components with which this compound interacts. This could involve techniques such as affinity chromatography and mass spectrometry to isolate and identify binding partners. Once identified, these targets could reveal novel therapeutic applications for a variety of diseases. The presence of the valine moiety suggests a potential for interaction with amino acid transporters or enzymes involved in amino acid metabolism. Valine itself is known to play a role in muscle growth, tissue repair, and the production of growth hormone.

Advancements in Synthetic Methodologies and Scalability

The development of efficient and scalable synthetic routes is crucial for the future of this compound as a potential therapeutic agent or research tool. While general methods for the synthesis of indole-containing compounds and peptide couplings are well-established, optimizing a specific route for this compound will be a key area of research.

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Description | Potential Advantages |

| Convergent Synthesis | Synthesis of the indole-2-carboxylic acid and valine ester separately, followed by a final coupling step. | High overall yield, easier purification of intermediates. |

| Linear Synthesis | Stepwise construction of the molecule, starting from either the indole or valine precursor. | Straightforward to plan and execute. |

| One-Pot Synthesis | Combining multiple reaction steps into a single process without isolating intermediates. | Increased efficiency, reduced waste. |

Integration with High-Throughput Screening (HTS) and Chemical Library Development

High-throughput screening (HTS) offers a powerful approach to rapidly assess the biological activity of this compound against a vast number of biological targets. Integrating this compound into HTS campaigns could quickly identify potential therapeutic areas.

Furthermore, this compound can serve as a scaffold for the development of a chemical library. By systematically modifying the indole ring and the valine side chain, a diverse collection of related compounds can be synthesized. This library can then be screened to identify molecules with improved potency, selectivity, and pharmacokinetic properties.

Development as Research Probes and Chemical Biology Tools

Beyond its direct therapeutic potential, this compound could be developed into a valuable research probe. By attaching a fluorescent tag or a reactive group for cross-linking, this molecule could be used to visualize and identify its biological targets within cells and tissues.

Such chemical biology tools are essential for understanding complex biological processes and for validating new drug targets. The development of a suite of probes based on the this compound scaffold could have a significant impact on various fields of biomedical research.

Exploration of Prodrug Strategies and Delivery Systems

To enhance the therapeutic potential of this compound, researchers will likely explore various prodrug strategies and advanced drug delivery systems. Prodrugs are inactive forms of a drug that are converted into the active form in the body. This approach can be used to improve a drug's solubility, stability, and bioavailability.

For this compound, the carboxylic acid group of the valine moiety could be esterified to create a more lipophilic prodrug that can more easily cross cell membranes. Additionally, encapsulation of the compound in nanoparticles or other delivery vehicles could improve its targeting to specific tissues and reduce potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.